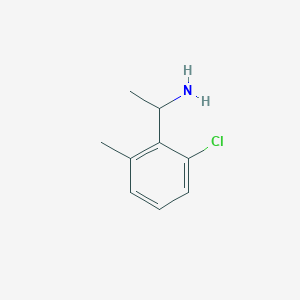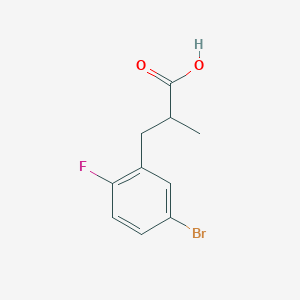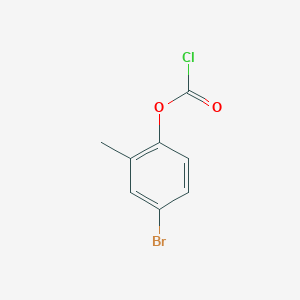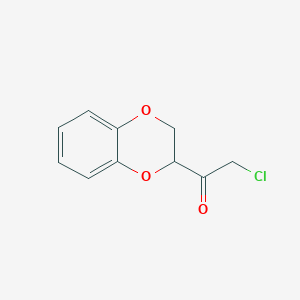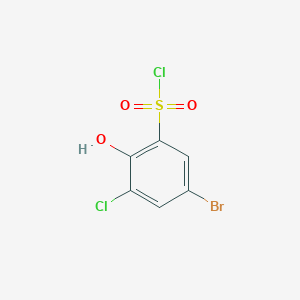
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClO3S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride typically involves the sulfonylation of a bromochlorophenol derivative. One common method includes the reaction of 5-bromo-3-chloro-2-hydroxybenzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, chlorination, and sulfonylation steps, each optimized for large-scale production. The use of catalysts and specific reaction conditions helps in achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed depend on the type of reaction. For example, in nucleophilic substitution, the product will be a sulfonamide, sulfonate ester, or sulfonyl thiol, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is similar in structure but has a methoxycarbonyl group instead of a hydroxyl group.
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of a hydroxyl group.
Uniqueness
5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, along with a hydroxyl group. This combination of substituents provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C6H3BrCl2O3S |
|---|---|
Peso molecular |
305.96 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrCl2O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H |
Clave InChI |
WOZNSELJEQMAAU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


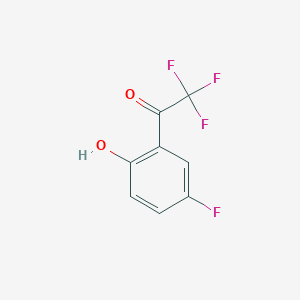
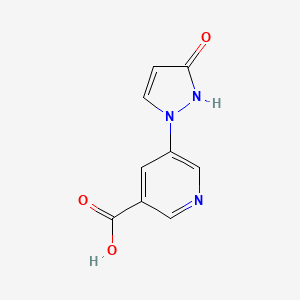
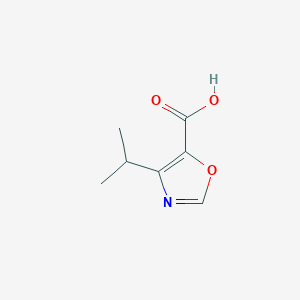
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)



